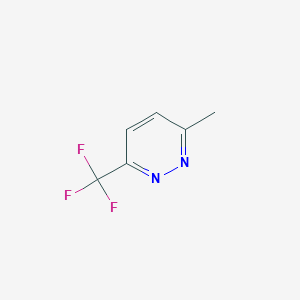

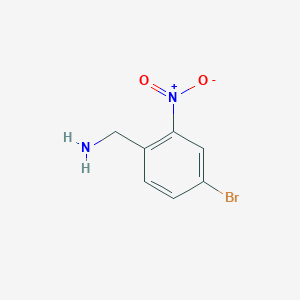

![molecular formula C12H16ClNO B3087536 螺[色满-2,1'-环丁烷]-4-胺盐酸盐 CAS No. 1174658-39-9](/img/structure/B3087536.png)

螺[色满-2,1'-环丁烷]-4-胺盐酸盐

描述

Spiro[chroman-2,1’-cyclobutan]-4-amine hcl is a chemical compound that belongs to the class of spiro compounds . Spiro compounds are characterized by their unique conformational features and structural implications on biological systems . They have been used in various applications in organic chemistry, biology, and drug discovery .

Synthesis Analysis

The synthesis of spiro compounds has been an active research field in organic chemistry . Various strategies have been developed for the synthesis of spiroindole and spirooxindole scaffolds . For instance, Mori and Machida described the diastereoselective formation of tetralin-fused spirooxindole products using Lewis acid-catalyzed C(sp 3)–H bond functionalization .

Molecular Structure Analysis

The molecular structure of spiro compounds is characterized by two or more rings connected by only one common atom . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .

Chemical Reactions Analysis

Spiro compounds undergo various chemical reactions due to their unique structural features . They have been used in a wide variety of pharmaceuticals, bio-chemicals, and even in the generation of hits as well as lead molecules .

科学研究应用

合成方法和化学转化

- 开发了一种从环丁醇合成螺[环丁并[a]茚-7,1'-环丁烷]衍生物的新方法,重点介绍了一种一锅 [3 + 2] 螺环化方法,该方法有助于在温和条件下合成新的螺衍生物 (An 等,2020)。

- 据报道,包括 [1,1'-双环丁基]-1-醇和螺[3.4]辛烷-5-醇在内的螺化合物的合成和重排可以得到双环[3.3.0]辛烯,展示了从简单的环丁烷衍生物生成复杂螺骨架的方法 (K. Mandelt 等,2004)。

药理应用和分子对接研究

- 探索了 7-胺-螺[色满[4,3-b]喹啉-6,1'-环烷烃] 的合成和生物学评估作为新的他克林杂化物。这些化合物使用一锅环缩合反应合成,随后进行 AChE 和细胞毒性活性评估,显示出作为他克林类似物在药物应用中的潜力 (Bonacorso 等,2015)。

- 发现和合成工作导致螺[环己烷-二氢吡喃[3,4-b]吲哚]-胺作为有效的 NOP 和阿片受体激动剂,说明了一种在急性疼痛和神经性疼痛模型中具有显着疗效的新型化学型 (Schunk 等,2014)。

作用机制

Target of Action

Similar compounds, such as chromanone analogs, have been shown to target various enzymes and receptors, including pteridine reductase-1

Mode of Action

It can be inferred from related compounds that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering cellular processes.

Biochemical Pathways

Related compounds have been shown to affect various pathways, including those involved in inflammation, cancer, and parasitic infections . The downstream effects of these pathway alterations can include changes in cell proliferation, immune response, and metabolic processes.

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

Related compounds have been shown to have various biological activities, including anticancer, anti-inflammatory, and antiparasitic effects . These effects are likely the result of the compound’s interactions with its targets and the subsequent alterations in cellular processes.

Action Environment

The action, efficacy, and stability of Spiro[chroman-2,1’-cyclobutan]-4-amine hcl can be influenced by various environmental factors . These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells. For example, the compound’s activity could be enhanced or inhibited by the presence of other molecules that interact with the same targets. Additionally, the compound’s stability could be affected by environmental conditions such as temperature and pH.

未来方向

属性

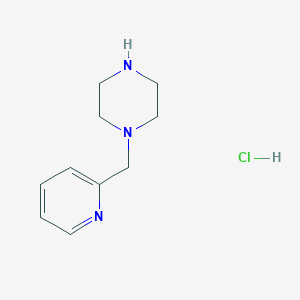

IUPAC Name |

spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO.ClH/c13-10-8-12(6-3-7-12)14-11-5-2-1-4-9(10)11;/h1-2,4-5,10H,3,6-8,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGOHDRKDQIBLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(C3=CC=CC=C3O2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[chroman-2,1'-cyclobutan]-4-amine hcl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

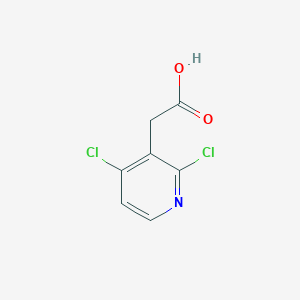

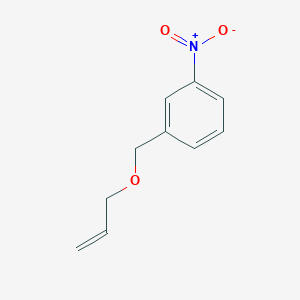

![N-[(S)-alpha-Methylbenzyl]-4-[(aS)-2-(diphenylphosphino)-1-naphthyl]phthalazine-1-amine](/img/structure/B3087454.png)

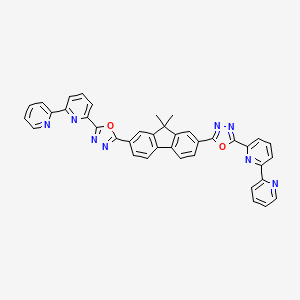

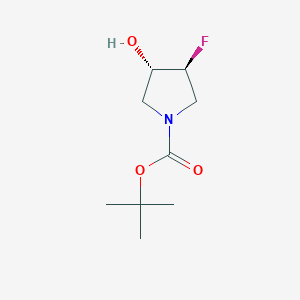

![(R)-methyl 2-(1-(2-(2-ethoxyethylamino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B3087458.png)

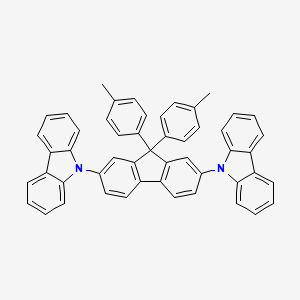

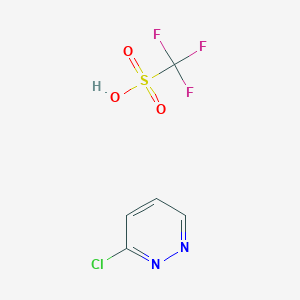

![3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one](/img/structure/B3087528.png)

![2,8-Dimethyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B3087533.png)